molecular formula C28H16N4Na4O12S2 B12694900 Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate) CAS No. 6459-82-1

Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate)

Cat. No.: B12694900
CAS No.: 6459-82-1
M. Wt: 756.5 g/mol
InChI Key: SGICFRGOSVFXRG-FBHZOYHQSA-J
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Description

Ethyl 2-cyano-4,4-diethoxybutyrate: (EINECS 229-268-9) is an organic compound with the chemical formula C12H17NO4. It is a colorless liquid with low water solubility and is widely used in organic synthesis as an intermediate for the production of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4,4-diethoxybutyrate can be synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions . The reaction typically involves the following steps:

  • Succinyl chloride reacts with ethanol to form an intermediate.
  • The intermediate then reacts with potassium cyanide to produce ethyl 2-cyano-4,4-diethoxybutyrate.

Industrial Production Methods: The industrial production of ethyl 2-cyano-4,4-diethoxybutyrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-cyano-4,4-diethoxybutyrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biologically active small molecules, such as antibacterial agents and pesticides.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4,4-diethoxybutyrate involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the ethoxy groups can be substituted by other functional groups, leading to the formation of biologically active derivatives .

Comparison with Similar Compounds

Ethyl 2-cyano-4,4-diethoxybutyrate can be compared with other similar compounds, such as:

Uniqueness: Ethyl 2-cyano-4,4-diethoxybutyrate is unique due to its specific combination of nitrile and ethoxy groups, which allows for versatile chemical transformations and applications in various fields .

Properties

CAS No.

6459-82-1

Molecular Formula

C28H16N4Na4O12S2

Molecular Weight

756.5 g/mol

IUPAC Name

tetrasodium;5-[[4-[(E)-2-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C28H20N4O12S2.4Na/c33-23-9-7-17(11-21(23)27(35)36)29-31-19-5-3-15(25(13-19)45(39,40)41)1-2-16-4-6-20(14-26(16)46(42,43)44)32-30-18-8-10-24(34)22(12-18)28(37)38;;;;/h1-14,33-34H,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4/b2-1+,31-29?,32-30?;;;;

InChI Key

SGICFRGOSVFXRG-FBHZOYHQSA-J

Isomeric SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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